1-(3-Chloropropyl)pyrrolidine
Overview
Description
1-(3-Chloropropyl)pyrrolidine is an organic compound with the molecular formula C7H14ClN. It is characterized by the presence of a pyrrolidine ring attached to a three-carbon chain, which is further substituted with a chlorine atom. This compound is known for its applications in various chemical processes and is often used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 1,3-dichloropropane under basic conditions. The reaction typically proceeds as follows:
Reactants: Pyrrolidine and 1,3-dichloropropane
Conditions: Basic medium, often using sodium hydroxide or potassium hydroxide
Temperature: Elevated temperatures, typically around 80-100°C
Solvent: Anhydrous conditions, often using solvents like toluene or dimethylformamide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrrolidines.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
1-(3-Chloropropyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)pyrrolidine involves its interaction with molecular targets, often through nucleophilic substitution or other chemical reactions. The pyrrolidine ring can interact with various biological targets, potentially affecting enzymatic activities or receptor binding. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chloropropyl)pyrrolidine can be compared with other similar compounds, such as:
1-(2-Chloroethyl)pyrrolidine: Similar structure but with a two-carbon chain instead of three.
1-(4-Chlorobutyl)pyrrolidine: Similar structure but with a four-carbon chain.
1-(3-Bromopropyl)pyrrolidine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: The unique properties of this compound, such as its specific reactivity and the length of the carbon chain, make it distinct from other similar compounds
Properties
IUPAC Name |
1-(3-chloropropyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c8-4-3-7-9-5-1-2-6-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRTXTPFQKHSBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462191 | |
Record name | 1-(3-Chloropropyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39743-20-9 | |
Record name | 1-(3-Chloropropyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-CHLOROPROPYL)-PYRROLIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(3-Chloropropyl)pyrrolidine in the synthesis of cediranib, and why is understanding its reactivity important?
A1: this compound serves as the alkylating agent in the final step of cediranib synthesis. [] This step involves the alkylation of a phenol group within the cediranib precursor molecule, indolphenol (4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol). Understanding the reactivity of this compound is crucial because it directly influences the formation of the desired product and potential impurities. The study revealed that this compound doesn't directly alkylate the phenol. Instead, it undergoes a slow intramolecular cyclization to form an azetidinium ion (4-azoniaspiro[3.4]octane), which acts as the actual alkylating species. [] This finding has significant implications for controlling the reaction conditions to maximize cediranib yield and minimize impurities.
Q2: What evidence supports the formation of the azetidinium ion as the active alkylating agent in this reaction?
A2: The research provides two key pieces of evidence supporting the azetidinium ion's role as the active alkylating agent. 1. Kinetic studies in 1-methyl-2-pyrrolidinone (NMP) demonstrated that the alkylation of indolphenol proceeds much slower than the expected rate for a direct SN2 reaction with this compound. This suggests a more complex mechanism involving a rate-limiting formation of a more reactive intermediate. []2. Isolation and reactivity of the azetidinium ion: Researchers successfully isolated the azetidinium ion as its tetraphenylborate salt. This isolated salt, when reacted with indolphenol, rapidly produced cediranib. [] This finding confirms the azetidinium ion's competency as an intermediate and its ability to efficiently alkylate the phenol to form the desired product.
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